5-ethoxy-1H-indole-2,3-dione
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Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-ethoxy-1H-indole-2,3-dione, a derivative of isatin (1H-indole-2,3-dione), serves as a versatile substrate for the synthesis of a wide array of heterocyclic compounds, including indoles and quinolines. It is also used as a raw material for drug synthesis. Isatins have been identified in mammalian tissues, with discussions surrounding their function as modulators of biochemical processes. The past few decades have seen significant advances in the use of isatins for organic synthesis, along with explorations of their biological and pharmacological properties (Garden & Pinto, 2001).
Antimicrobial Activity
Novel series of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones, including derivatives from 1H-indole-2,3-dione, have been synthesized and demonstrated significant in vitro antibacterial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida metapsilosis (Ashok et al., 2015).
Antiepileptic Effects
Indole derivatives, specifically those synthesized from 5-[2(3)-di alkyl amino alkoxy] indole 2,3-dione, have shown promising antiepileptic activity in animal models. These compounds have been linked to the modulation of biogenic amines concentrations in the rat brain, suggesting a potential therapeutic role in epilepsy treatment (Swathi & Sarangapani, 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-ethoxyindoline-2,3-dione, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Indole derivatives, including 5-ethoxyindoline-2,3-dione, are known to possess various biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which 5-Ethoxyindoline-2,3-dione belongs, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Ethoxyindoline-2,3-dione may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
The cellular effects of 5-Ethoxyindoline-2,3-dione are also not well-studied. Indole derivatives have been found to exhibit various effects on cells. For instance, halogenated indoles have been shown to eradicate bacterial persister cells and biofilms, suggesting that 5-Ethoxyindoline-2,3-dione might have similar effects .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives . This suggests that 5-Ethoxyindoline-2,3-dione might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors .
Properties
IUPAC Name |
5-ethoxy-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-6-3-4-8-7(5-6)9(12)10(13)11-8/h3-5H,2H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBTXKVUDRKXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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